3,5-Dimethyl-1H-pyrazol-4-amine

Catalog No.
S749898
CAS No.
5272-86-6
M.F
C5H9N3
M. Wt
111.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dimethyl-1H-pyrazol-4-amine

CAS Number

5272-86-6

Product Name

3,5-Dimethyl-1H-pyrazol-4-amine

IUPAC Name

3,5-dimethyl-1H-pyrazol-4-amine

Molecular Formula

C5H9N3

Molecular Weight

111.15 g/mol

InChI

InChI=1S/C5H9N3/c1-3-5(6)4(2)8-7-3/h6H2,1-2H3,(H,7,8)

InChI Key

LNVWRBNPXCUYJI-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)C)N

Canonical SMILES

CC1=C(C(=NN1)C)N

Synthesis and Characterization:

,5-Dimethyl-1H-pyrazol-4-amine is a heterocyclic organic compound, meaning it contains atoms from different elements in its ring structure. This specific compound possesses a five-membered pyrazole ring with two methyl groups at positions 3 and 5, and an amine group at position 4.

Several methods have been reported for the synthesis of 3,5-dimethyl-1H-pyrazol-4-amine, with some common approaches involving the reaction of hydrazines with various starting materials like diketones, α-halo ketones, or β-dicarbonyl compounds. [, ] The characterization of the synthesized product typically involves techniques like nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, and elemental analysis. [, ]

Potential Applications:

Research suggests that 3,5-dimethyl-1H-pyrazol-4-amine may hold promise for various applications in scientific research, although its development is still in the early stages. Here are some potential areas of exploration:

  • Pharmaceutical research: The pyrazole scaffold is prevalent in numerous bioactive molecules, exhibiting diverse pharmacological activities. Studies have investigated the potential of 3,5-dimethyl-1H-pyrazol-4-amine derivatives as anticonvulsant agents, showing promising results in animal models. [] Further research is needed to explore its potential as a drug candidate.
  • Material science: Pyrazole derivatives have been explored for their potential applications in various materials, including polymers, ionic liquids, and coordination complexes. The specific properties of 3,5-dimethyl-1H-pyrazol-4-amine and its derivatives in these contexts remain an ongoing area of research. []

3,5-Dimethyl-1H-pyrazol-4-amine is a heterocyclic organic compound characterized by a pyrazole ring substituted with two methyl groups at the 3 and 5 positions and an amine group at the 4 position. Its chemical formula is C5H9N3, and it is recognized for its potential in medicinal chemistry due to its diverse biological activities and ability to participate in various

  • Oxidation: It can be oxidized using agents like hydrogen peroxide, leading to the formation of corresponding oxides.
  • Reduction: Reduction can be performed using sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups on the pyrazole ring .

Research indicates that 3,5-Dimethyl-1H-pyrazol-4-amine exhibits a range of biological activities. It has been investigated for its potential as an enzyme inhibitor and receptor modulator. Specifically, it shows promise in:

  • Anticancer properties: Studies suggest it may inhibit cell proliferation.
  • Antimicrobial effects: The compound has demonstrated activity against various pathogens.
  • Anti-inflammatory properties: It may reduce inflammation through specific molecular interactions .

The synthesis of 3,5-Dimethyl-1H-pyrazol-4-amine typically involves:

  • Methylation of Pyrazole: Starting from pyrazole, methyl groups are introduced at the 3 and 5 positions.
  • Reaction with Ammonia: The resultant compound is then reacted with ammonia to form the final product.

One common method includes the condensation of 3,5-dimethyl-1H-pyrazole with appropriate amine derivatives under controlled conditions, often using bases like sodium hydride in solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures .

3,5-Dimethyl-1H-pyrazol-4-amine is utilized in various fields:

  • Medicinal Chemistry: As a building block for synthesizing more complex heterocycles with potential therapeutic applications.
  • Agriculture: Development of agrochemicals due to its biological activity.
  • Pharmaceutical Research: Investigated for its potential use in drug formulations targeting specific diseases .

The compound's mechanism of action often involves binding to enzymes or receptors, inhibiting their activity or modulating signaling pathways. This interaction leads to various biological effects such as reduced inflammation and antimicrobial activity. Studies have shown that it can effectively bind to specific molecular targets, making it a subject of interest for further research into its pharmacological properties .

Several compounds exhibit structural similarities to 3,5-Dimethyl-1H-pyrazol-4-amine, including:

Compound NameStructural FeaturesUnique Properties
3-Methyl-1H-pyrazol-4-amineMethyl group at position 3Less steric hindrance; different reactivity
4-Amino-3,5-dimethylpyrazoleAmino group at position 4Enhanced solubility; different biological activity
3,5-Dinitro-1H-pyrazol-4-amineNitro groups at positions 3 and 5Increased reactivity; potential explosive nature
N,N-DimethylpyrazoleDimethyl substitution on nitrogenDifferent electronic properties; less polar

These compounds share the pyrazole core but differ in substituents that influence their chemical reactivity and biological activity. The unique configuration of 3,5-Dimethyl-1H-pyrazol-4-amine allows it to exhibit distinct properties that make it particularly valuable in medicinal chemistry .

3,5-Dimethyl-1H-pyrazol-4-amine represents a significant compound within the heterocyclic family of organic molecules [1]. The systematic naming of this compound follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for heterocyclic compounds containing nitrogen atoms [2]. The name "3,5-Dimethyl-1H-pyrazol-4-amine" can be deconstructed into its constituent parts to understand its chemical structure and classification [1] [2].

The core structure of this compound is based on pyrazole, which is a five-membered heterocyclic ring containing three carbon atoms and two adjacent nitrogen atoms at positions 1 and 2 [3]. The "1H" designation in the name indicates that a hydrogen atom is attached to the nitrogen atom at position 1 of the pyrazole ring, making it the pyrrole-like nitrogen with acidic properties [4]. This nomenclature is essential as pyrazoles can exist in different tautomeric forms depending on which nitrogen atom bears the hydrogen [4].

The compound is further classified as a substituted pyrazole due to the presence of specific functional groups at defined positions on the pyrazole ring [5]. The "3,5-Dimethyl" portion of the name indicates that methyl groups (CH₃) are attached at positions 3 and 5 of the pyrazole ring [6]. The "4-amine" component signifies the presence of an amino group (-NH₂) at position 4 of the pyrazole ring [2] [7].

In terms of broader chemical classification, 3,5-Dimethyl-1H-pyrazol-4-amine belongs to the following hierarchical categories:

Classification LevelCategory
KingdomOrganic compounds [5]
Super ClassOrganoheterocyclic compounds [5]
ClassAzoles [5]
Sub ClassPyrazoles [5]
Direct ParentAminopyrazoles [4]

This compound is specifically categorized as a 3(5)-aminopyrazole, which represents a significant subclass of pyrazoles with distinctive structural and chemical properties that influence its reactivity patterns [4].

Common Synonyms and Alternative Designations

3,5-Dimethyl-1H-pyrazol-4-amine is known by several synonyms and alternative designations in scientific literature and chemical databases [8]. These alternative names are often used interchangeably in research publications, commercial catalogs, and chemical registries [2] [8]. Understanding these synonyms is crucial for comprehensive literature searches and proper identification of the compound across different sources [8].

The most common synonyms and alternative designations for 3,5-Dimethyl-1H-pyrazol-4-amine include:

SynonymType of Nomenclature
4-Amino-3,5-dimethyl-1H-pyrazoleAlternative IUPAC name [2] [8]
3,5-Dimethyl-1H-pyrazol-4-ylamineCommon name [8] [9]
4-Amino-3,5-dimethylpyrazoleSimplified name [8]
3,5-Dimethylpyrazole-4-ylamineAlternative common name [8]
4-amino-3,5-dimethyl-pyrazolAbbreviated form [7] [8]
1H-Pyrazol-4-amine, 3,5-dimethyl-CAS index name [8]

The variation in naming often reflects different conventions used in specific fields or regions [8]. For instance, the position of the amino group in the name may appear either as a prefix (4-amino) or as a suffix (4-amine or 4-ylamine), depending on the naming convention followed [8] [9]. Similarly, the position of the methyl groups may be indicated either before or after the parent structure name [2] [8].

It is worth noting that some commercial suppliers may use additional proprietary or catalog-specific designations for this compound [10] . However, these designations are not standardized and may vary significantly between different suppliers and databases [10] [12].

Registry Numbers and Database Identifiers

3,5-Dimethyl-1H-pyrazol-4-amine is registered in numerous chemical databases and registry systems, each assigning specific identifiers to facilitate its unambiguous identification [2] [7]. These registry numbers and database identifiers are essential for tracking the compound across scientific literature, regulatory documents, and commercial catalogs [2] [8].

The primary registry numbers and database identifiers for 3,5-Dimethyl-1H-pyrazol-4-amine are compiled in the following table:

Identifier TypeValueDatabase/Registry
CAS Registry Number5272-86-6Chemical Abstracts Service [2] [7] [8]
European Community (EC) Number226-095-0European Chemicals Agency [2] [8]
MDL NumberMFCD00187666MDL Information Systems [9] [13]
PubChem Compound ID (CID)78931PubChem Database [2]
ChemSpider ID71265Royal Society of Chemistry Database [8]
InChIInChI=1S/C5H9N3/c1-3-5(6)4(2)8-7-3/h6H2,1-2H3,(H,7,8)IUPAC International Chemical Identifier [14] [15]
InChIKeyLNVWRBNPXCUYJI-UHFFFAOYSA-NHashed InChI [14] [15]
SMILESCC1=C(N)C(C)=NN1Simplified Molecular Input Line Entry System [9] [13]
Canonical SMILESCC1=NNC(C)=C1NCanonical form [15]
Beilstein Reference5-25-09-00510Beilstein Database [2] [8]
Alternative CAS Numbers923129-70-8, 64517-88-0Additional registrations [8]

These identifiers serve different purposes in chemical information systems [2] [8]. The CAS Registry Number is the most widely used identifier for chemical substances in regulatory and scientific contexts [7] [8]. The EC Number is particularly important for regulatory purposes within the European Union [2] [8]. The InChI and SMILES notations provide machine-readable representations of the chemical structure, enabling computational processing and database searching [14] [15].

The molecular formula of 3,5-Dimethyl-1H-pyrazol-4-amine is C₅H₉N₃, corresponding to a molecular weight of 111.15 g/mol [7] [9]. This formula represents the exact atomic composition of the compound, consisting of 5 carbon atoms, 9 hydrogen atoms, and 3 nitrogen atoms [7] [9].

Structural Relationship to Pyrazole Family

3,5-Dimethyl-1H-pyrazol-4-amine belongs to the pyrazole family, a significant class of five-membered heterocyclic compounds characterized by a ring structure containing three carbon atoms and two adjacent nitrogen atoms [3] [16]. Understanding the structural relationship between this compound and the broader pyrazole family provides insights into its chemical behavior and properties [3] [4].

The parent compound, pyrazole (C₃H₄N₂), serves as the fundamental structural unit for all pyrazole derivatives [3] [17]. Pyrazole itself is a planar, aromatic heterocycle with two nitrogen atoms at positions 1 and 2, where the nitrogen at position 1 (N1) is pyrrole-like with a lone pair involved in the aromatic system, and the nitrogen at position 2 (N2) is pyridine-like with a lone pair not participating in aromatization [3] [4].

3,5-Dimethyl-1H-pyrazol-4-amine differs from the parent pyrazole through three key structural modifications:

  • Methyl Substitution at Position 3: A methyl group (CH₃) is attached to the carbon atom at position 3 of the pyrazole ring [2] [6]. This substitution affects the electron distribution within the ring and influences the compound's reactivity patterns [4] [6].

  • Methyl Substitution at Position 5: Another methyl group is attached to the carbon atom at position 5 of the pyrazole ring [2] [6]. The presence of methyl groups at both positions 3 and 5 creates a symmetrical substitution pattern around the ring, which impacts the tautomeric behavior of the compound [4] [6].

  • Amino Substitution at Position 4: An amino group (-NH₂) is attached to the carbon atom at position 4 of the pyrazole ring [2] [7]. This amino group introduces basic properties and hydrogen bonding capabilities to the molecule, significantly altering its physical and chemical characteristics compared to unsubstituted pyrazole or pyrazoles with different substituents at this position [4].

The structural relationship between 3,5-Dimethyl-1H-pyrazol-4-amine and other pyrazole derivatives can be understood through the following comparative analysis:

CompoundStructural Relationship to 3,5-Dimethyl-1H-pyrazol-4-amine
PyrazoleParent compound lacking methyl groups at positions 3 and 5, and amino group at position 4 [3] [17]
3,5-DimethylpyrazoleLacks only the amino group at position 4 [6]
4-AminopyrazoleLacks only the methyl groups at positions 3 and 5 [4]
1-Substituted 3,5-dimethyl-4-aminopyrazolesDerivatives where the hydrogen at N1 is replaced by various substituents [10] [18]

The presence of the amino group at position 4 classifies 3,5-Dimethyl-1H-pyrazol-4-amine as a 3(5)-aminopyrazole, a subclass of pyrazoles that exhibits distinctive tautomeric behavior [4]. In these compounds, the tautomerism involves not only the migration of the proton between the two nitrogen atoms of the pyrazole ring but also potential interactions with the amino group [4]. This complex tautomeric behavior influences the compound's reactivity, particularly in nucleophilic and electrophilic reactions [4].

XLogP3

0.3

Other CAS

5272-86-6

Wikipedia

Pyrazole, 4-amino-3,5-dimethyl-

Dates

Last modified: 08-15-2023

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